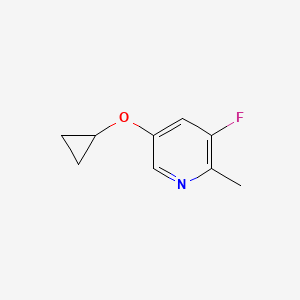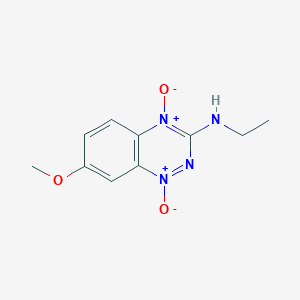![molecular formula C25H26O5 B15173675 {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid CAS No. 922169-89-9](/img/structure/B15173675.png)
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is an organic compound characterized by its complex structure, which includes multiple phenolic and acetic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the reaction of 4-hydroxy-2,5-dimethylbenzaldehyde with phenol in the presence of an acid catalyst to form the bisphenol intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
化学反応の分析
Types of Reactions
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
科学的研究の応用
Chemistry
In chemistry, {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its phenolic groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of phenolic compounds on cellular processes. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications due to their antioxidant properties. Research is ongoing to explore its efficacy in treating oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its phenolic groups provide sites for cross-linking, enhancing the mechanical properties of the resulting materials.
作用機序
The mechanism of action of {4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the acetic acid group.
4-Hydroxyphenylacetic acid: Contains a single phenolic group and an acetic acid group.
2,5-Dimethylphenol: Contains the dimethylphenol structure but lacks the additional phenolic and acetic acid groups.
Uniqueness
{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of multiple phenolic groups and an acetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
922169-89-9 |
|---|---|
分子式 |
C25H26O5 |
分子量 |
406.5 g/mol |
IUPAC名 |
2-[4-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26O5/c1-14-11-22(26)16(3)9-20(14)25(21-10-17(4)23(27)12-15(21)2)18-5-7-19(8-6-18)30-13-24(28)29/h5-12,25-27H,13H2,1-4H3,(H,28,29) |
InChIキー |
QARXBGUJNWEXFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=C(C=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B15173599.png)


![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)

![Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate](/img/structure/B15173629.png)
![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate](/img/structure/B15173638.png)
![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)


![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)

